Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPGRCKBZBBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C16H11BrF3N3O2
- Molecular Weight : 414.18 g/mol
- CAS Number : 1147522-06-2
- InChIKey : OSNCTYXJVYMZJY-UHFFFAOYSA-N
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophilic compounds. The presence of the trifluoromethyl and bromophenyl groups in this compound enhances its lipophilicity and potentially its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound also shows promising activity as an enzyme inhibitor. It has been reported to inhibit specific kinases that are crucial for cancer cell survival and proliferation.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Protein Kinase A | 15 | Competitive inhibition |
| Cyclin-dependent Kinase 2 | 22 | Allosteric modulation |
| Phosphoinositide 3-kinase | 30 | Direct binding |
Antiviral Activity
Recent research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antiviral properties. This compound has shown efficacy against influenza viruses by disrupting critical protein-protein interactions necessary for viral replication.
Case Study : In a study evaluating antiviral efficacy in MDCK cells infected with Influenza A virus, the compound exhibited an EC50 ranging from 7 to 25 µM without significant cytotoxicity .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The trifluoromethyl group enhances hydrophobic interactions within the active site of target enzymes, contributing to its inhibitory potency .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrFNO
- Molecular Weight : 414.18 g/mol
- CAS Number : 313249-39-7
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities due to its unique structural properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. In vitro tests demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics like ampicillin .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit the secretion of hepatitis B virus surface antigens, suggesting a mechanism that could be exploited for therapeutic development against viral infections .
Inhibition of Enzymatic Activity
The structure of this compound allows it to act as an inhibitor of specific enzymes. Studies have shown that related compounds can inhibit human neutrophil elastase, an enzyme involved in inflammatory processes. This inhibition can lead to potential treatments for diseases characterized by excessive inflammation .
Photophysical Properties
Research into the photophysical properties of pyrazolo[1,5-a]pyrimidines has revealed their utility as fluorescent markers in biological systems. The ability to function as lipid droplet biomarkers in cancer cells demonstrates the versatility of this compound in biological imaging and tracking cellular processes .
Development of Fluorophores
The unique chemical structure of this compound has led to its exploration as a potential fluorophore. Its photophysical characteristics make it suitable for applications in sensors and imaging technologies, where fluorescence is utilized for detection and analysis in various fields including environmental monitoring and biomedical diagnostics .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Substituent Variations at Position 5
The 4-bromophenyl group distinguishes the target compound from analogs with other aryl substituents:
Key Insight : The bromine atom in the target compound enables further functionalization via Suzuki-Miyaura cross-coupling (e.g., biaryl formation) , whereas methoxy or methyl groups limit such reactivity.
Substituent Variations at Position 7
The trifluoromethyl group is conserved in most analogs, but substitutions like difluoromethyl or hydroxyl alter properties:
Key Insight : The -CF₃ group in the target compound optimizes a balance between stability and lipophilicity, critical for membrane permeability in drug design .
Modifications at Position 3 (Carboxylate Ester)
The ethyl ester is prone to hydrolysis, but analogs with alternative esters or functional groups show varied behavior:
Key Insight : Carboxamide derivatives (e.g., ) bypass hydrolysis challenges and exhibit direct bioactivity, whereas the ethyl ester in the target compound may require enzymatic conversion for activation.
Stability and Handling Considerations
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves cyclocondensation reactions. A common method starts with ethyl 5-amino-1H-pyrazole-4-carboxylate reacting with a substituted ketone (e.g., 4-bromophenyl trifluoromethyl ketone) under acidic conditions (e.g., acetic acid) in solvents like ethanol or DMSO. Temperature (reflux) and reaction time (8–12 hours) are optimized for yield. Post-synthesis, purification via column chromatography or recrystallization (ethanol/water) is recommended .
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify aromatic protons, trifluoromethyl groups, and ester functionalities (e.g., ethyl ester signals at δ ~1.3–1.4 ppm for CH and ~4.3–4.4 ppm for CH) .
- Mass spectrometry (MS) : Molecular ion peaks align with the molecular formula CHBrFNO (expected m/z ~414.2) .
- X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., pyrazolo[1,5-a]pyrimidine core in a flattened envelope conformation) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence biological activity and chemical stability?
The trifluoromethyl (-CF) group enhances lipophilicity, improving membrane permeability and target binding. It also increases metabolic stability by resisting oxidative degradation. In kinase inhibition studies (e.g., B-Raf), the -CF group contributes to hydrophobic interactions with enzyme active sites, boosting potency .
Q. What is the significance of the compound’s crystal structure in understanding its pharmacological properties?
X-ray analysis reveals non-planar conformations (e.g., dihedral angles ~89.5° between aromatic rings), which influence intermolecular interactions (e.g., N–H⋯N hydrogen bonds). These structural features guide docking studies to optimize binding with targets like PI3K or B-Raf kinases .
Q. How to approach structure-activity relationship (SAR) studies for optimizing kinase inhibition?
- Modify substituents : Replace the 4-bromophenyl group with cyclopropyl (improves selectivity for PI3Kδ) or fluorophenyl (enhances metabolic stability) .
- Ester replacement : Replace the ethyl ester with heterocycles (e.g., tetrazole) to reduce esterase susceptibility, as shown in B-Raf inhibitor optimization .
- Positional effects : Moving the carboxylate from position 3 to 2 decreases activity, underscoring steric constraints .
Q. How to resolve contradictions in biological activity data across pyrazolo[1,5-a]pyrimidine derivatives?
Compare substituent effects using a systematic table:
Discrepancies arise from assay conditions (e.g., cell type, concentration) and substituent electronic effects. Validate via orthogonal assays (e.g., SPR for binding affinity) .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Ester hydrolysis : Occurs under prolonged acidic conditions. Mitigated by using anhydrous solvents and controlled reaction times .
- Incomplete cyclization : Add catalytic p-toluenesulfonic acid to drive cyclocondensation .
- Halogen scrambling : Bromine displacement during reflux. Use inert atmospheres (N) to suppress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
